19-Hydroxycholest-4-en-3-one

Description

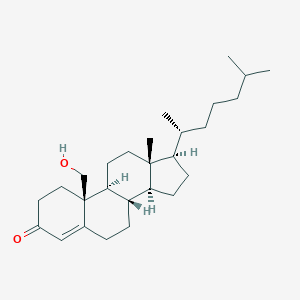

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10S,13R,14S,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h16,18-19,22-25,28H,5-15,17H2,1-4H3/t19-,22+,23-,24+,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAWXZAJJSEFKS-IPFNAZMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Endogenous Formation Pathways of 19 Hydroxycholest 4 En 3 One

Formation as an Intermediate in Microbial Steroid Transformations

19-Hydroxycholest-4-en-3-one has been identified as a key intermediate in the microbial degradation of cholesterol. asm.org Various microorganisms, including species of Nocardia and Moraxella, are capable of transforming cholesterol and its derivatives. asm.orgcore.ac.uk In these pathways, the initial steps often involve the oxidation of the cholesterol A-ring to form cholest-4-en-3-one. researchgate.netomicsonline.org Subsequent hydroxylation at the C-19 position yields this compound.

This intermediate is particularly significant in the microbial synthesis of aromatic steroids like estrone (B1671321). asm.org For instance, when Nocardia restrictus is incubated with this compound, the sterol side chain is cleaved, leading to the formation of estrone. asm.org Similarly, Moraxella sp. can convert 3β-acetoxy-19-hydroxycholest-5-ene into estrone, with cholest-4-en-19-ol-3-one (an alternative name for this compound) being isolated as a metabolite. core.ac.uk This highlights the compound's role as a precursor in pathways that involve both side-chain degradation and A-ring aromatization.

The table below summarizes microbial transformations involving this compound as an intermediate.

Table 1: Microbial Transformations Involving this compound

| Microorganism | Substrate | Product(s) | Reference |

|---|---|---|---|

| Nocardia restrictus | This compound | Estrone | asm.org |

| Moraxella sp. | 3β-Acetoxy-19-hydroxycholest-5-ene | Estrone, Cholest-4-en-19-ol-3-one | core.ac.uk |

Enzymatic Precursors and Metabolic Routes in Microbial Systems

The biosynthesis of this compound in microbial systems begins with cholesterol. The initial enzymatic reactions involve the oxidation of the 3β-hydroxyl group and isomerization of the double bond from Δ5 to Δ4, resulting in the formation of cholest-4-en-3-one. researchgate.netomicsonline.org This conversion is a common strategy to activate the A-ring of cholesterol for further degradation. researchgate.net

The key subsequent step is the hydroxylation of cholest-4-en-3-one at the C-19 position. This reaction is catalyzed by a specific hydroxylase enzyme. While the specific enzymes responsible for this 19-hydroxylation in many microorganisms have not been fully characterized, they are crucial for the downstream metabolic pathways.

From this compound, the metabolic route can proceed in different directions depending on the microorganism. One major pathway involves the degradation of the sterol side chain and aromatization of the A-ring to produce estrone. asm.org This process suggests the involvement of enzymes capable of cleaving the C17-C20 bond. core.ac.uk

Consideration of its Derivation from 19-Hydroxylated Cholesterol Analogues

This compound can be derived from other 19-hydroxylated cholesterol analogues through microbial action. For example, Moraxella sp. can transform 3β-acetoxy-19-hydroxycholest-5-ene into several metabolites, including cholest-4-en-19-ol-3-one. core.ac.uk This transformation indicates that the initial steps involve the hydrolysis of the acetate (B1210297) group at C-3 and the oxidation and isomerization of the A-ring, analogous to the initial steps of cholesterol degradation.

Furthermore, studies on the microbial transformation of 19-hydroxypregnanes, which are structurally related to cholesterol, provide insights into the enzymatic machinery capable of acting on 19-hydroxylated steroids. asm.org For instance, Nocardia species can aromatize 19-hydroxyprogesterone (B1210570) without cleaving the side chain, demonstrating the presence of enzymes that can modify the A-ring of 19-hydroxylated steroids. asm.org This enzymatic capability is relevant to the formation and further metabolism of this compound from various 19-hydroxylated precursors.

The investigation of related compounds, such as 7α-hydroxy-4-cholesten-3-one, an intermediate in bile acid synthesis, further illustrates the enzymatic modifications that steroids undergo. researchgate.netwikipedia.orgsigmaaldrich.com Although this compound is hydroxylated at a different position, its formation from cholesterol via a 7α-hydroxylase and a 3β-hydroxysteroid dehydrogenase/isomerase mirrors the enzymatic logic for the formation of this compound. wikipedia.orgsigmaaldrich.com The study of these analogous pathways helps to elucidate the potential enzymatic routes for the biosynthesis of this compound in various biological systems.

Metabolic and Biotransformational Studies of 19 Hydroxycholest 4 En 3 One

Microbial Conversion Pathways of 19-Hydroxycholest-4-en-3-one

Microbial systems have demonstrated the capacity to metabolize this compound and its derivatives through various biotransformation pathways. These pathways primarily involve the aromatization of the A-ring and the cleavage of the sterol side chain, leading to the formation of valuable steroid compounds like estrone (B1671321).

Aromatization to Estrone

A significant metabolic pathway in the microbial conversion of 19-hydroxylated cholestane (B1235564) derivatives is the aromatization of the A-ring to produce estrone. nih.gov Studies on the biotransformation of 3β-acetoxy-19-hydroxycholest-5-ene by Moraxella sp. have shown that estrone is the major metabolite formed. nih.gov Early investigations also established that microorganisms could convert this compound into estrone. asm.org Time-course experiments have indicated that intermediates such as androst-4-en-19-ol-3,17-dione are formed in the early stages of fermentation, and their levels decrease as the concentration of estrone increases, suggesting a precursor-product relationship. nih.gov This conversion is significant as it demonstrates a microbial route to estrogen synthesis from a sterol precursor.

Sterol Side Chain Cleavage during Biotransformation

The cleavage of the C17 side chain is a critical step in the conversion of this compound to estrone. Research suggests that the complete removal of the hydrocarbon side chain occurs before the aromatization of the A-ring. nih.gov The degradation of the side chain is believed to proceed through the fission of the C17-C20 bond. nih.gov This mechanism contrasts with other microbial degradation pathways of sterols where side-chain degradation proceeds via C22 phenolic acid intermediates after the A-ring has been aromatized. In the case of 19-hydroxylated sterols fermented by Moraxella sp., acidic metabolites were not formed, supporting the hypothesis of a different degradation sequence. nih.gov

Identification of Other Metabolites in Microbial Systems (e.g., Cholestan-19-ol-3-one)

During the microbial transformation of this compound precursors, several other neutral metabolites have been identified, particularly when metabolic inhibitors are used. nih.gov In resting-cell experiments with 3β-acetoxy-19-hydroxycholest-5-ene conducted in the presence of α,α′-bipyridyl or n-propanol, additional metabolites were isolated. nih.gov These include cholest-4-en-19-ol-3-one and cholestan-19-ol-3-one. nih.gov The identification of these compounds provides further insight into the intermediate steps of the biotransformation pathway.

Below is a table summarizing the metabolites identified during the biotransformation of a 19-hydroxycholestane precursor by Moraxella sp.. nih.gov

| Metabolite Name | Yield from 6g Precursor | Yield from 200mg Precursor (with inhibitor) |

| Estrone | 712 mg | - |

| Androst-4-en-19-ol-3,17-dione | 58 mg | - |

| 5α-Androst-1-en-19-ol-3,17-dione | 33 mg | - |

| Androst-4-en-9α,19-diol-3,17-dione | 12 mg | - |

| Androstan-19-ol-3,17-dione | 1 mg | - |

| Cholest-5-en-3β,19-diol | - | 12 mg |

| Cholest-4-en-19-ol-3-one | - | 10 mg |

| Cholestan-19-ol-3-one | - | 2 mg |

Specificity and Efficiency of Microbial Strains (e.g., Nocardia restrictus)

The efficiency and specificity of the biotransformation of this compound are highly dependent on the microbial strain employed. Nocardia restrictus has been reported to facilitate the aromatization of this compound, leading to the cleavage of the sterol side chain and the formation of estrone. asm.org Similarly, a soil microorganism from the genus Moraxella was isolated for its ability to utilize cholesterol derivatives and was found to effectively convert 3β-acetoxy-19-hydroxycholest-5-en-19-ol into estrone. These studies highlight that specific microorganisms possess the enzymatic machinery required for both side-chain cleavage and A-ring aromatization of 19-hydroxylated sterols.

Influence of Experimental Conditions on Microbial Transformation Yields

Experimental conditions play a crucial role in determining the outcome and yield of microbial transformations. The use of specific inhibitors can alter the metabolic pathway, leading to the accumulation of intermediates that would otherwise be further converted. For instance, when the fermentation of 3β-acetoxy-19-hydroxycholest-5-ene by Moraxella sp. was carried out in the presence of α,α′-bipyridyl, it led to the isolation of metabolites such as cholestan-19-ol-3-one and cholest-4-en-19-ol-3-one, which are not typically found in significant amounts in the absence of inhibitors. nih.gov Furthermore, the duration of the fermentation process significantly impacts the product profile; shorter incubation periods may result in higher yields of intermediate compounds, while longer fermentation allows for the accumulation of the final product, estrone. nih.gov

Enzymology and Molecular Mechanisms of Enzymes Acting on 19 Hydroxycholest 4 En 3 One

Identification of Microbial Enzymes Catalyzing Aromatization

The aromatization of the A-ring of 19-hydroxylated steroids is a critical step in the production of estrogens. Several microorganisms have been identified that can catalyze this transformation. Early studies revealed that Nocardia restrictus is capable of aromatizing 19-hydroxycholest-4-en-3-one, leading to the formation of estrone (B1671321) through the cleavage of the sterol side chain. asm.org Another soil organism, designated CSD-10, which utilizes cholesterol as its sole carbon source, has been shown to convert this compound to estrone in higher yields. asm.org

More detailed studies with a Moraxella species have provided insights into a potential pathway for the conversion of 19-hydroxylated cholestane (B1235564) derivatives to estrone. nih.gov In this proposed pathway, the degradation of the C-17 side chain occurs prior to the aromatization of the A-ring. nih.gov A key intermediate in this transformation is androst-4-en-19-ol-3,17-dione. nih.gov The final step in the formation of estrone from this intermediate is catalyzed by a 1,2-dehydrogenase, which introduces a double bond at the C1-C2 position, facilitating a non-enzymatic retro-aldol type reaction to yield estrone and formaldehyde. nih.gov

| Microorganism | Enzyme/Pathway Highlight | Substrate(s) | Product(s) | Key Findings |

|---|---|---|---|---|

| Nocardia restrictus | Aromatization and side chain cleavage | This compound | Estrone | One of the first identified microorganisms capable of aromatizing 19-hydroxylated cholestanes. asm.org |

| Moraxella sp. | Side chain cleavage prior to aromatization | 3β-acetoxy-19-hydroxycholest-5-ene | Estrone, Androst-4-en-19-ol-3,17-dione (intermediate) | Demonstrated a pathway where the C-17 side chain is removed before A-ring aromatization. nih.gov |

| Soil Organism CSD-10 | Aromatization with higher yields | This compound | Estrone | Showed improved conversion of the substrate to estrone compared to other strains. asm.org |

Mechanistic Studies of Enzymatic Hydroxylation and Oxidation at C-19

The catalytic cycle begins with the binding of the steroid substrate to the active site of the enzyme. The first step involves the hydroxylation of the C-19 methyl group to produce a 19-hydroxy intermediate. This is followed by a second hydroxylation event at the same carbon, resulting in the formation of a 19,19-gem-diol, which subsequently dehydrates to form a 19-aldehyde intermediate. The final step is the C-C bond cleavage between C-10 and C-19, leading to the aromatization of the A-ring and the release of formic acid. nih.gov

Kinetic studies of human cytochrome P450 19A1 have shown that the enzyme is distributive, meaning that the 19-hydroxy and 19-aldehyde intermediates can dissociate from the enzyme before the final aromatization step is completed. nih.gov The binding of the substrate and intermediates occurs in the low micromolar range. nih.gov

| Enzyme | Family/Class | Reaction Catalyzed | Key Mechanistic Features | Kinetic Parameters (Human P450 19A1) |

|---|---|---|---|---|

| Aromatase (CYP19A1) | Cytochrome P450 Monooxygenase | Conversion of androgens to estrogens via C-19 oxidation | Three-step sequential oxidation: hydroxylation, gem-diol formation/dehydration to aldehyde, and C-C bond cleavage. nih.gov | kcat for androstenedione (B190577) to estrone: 0.06 s⁻¹; Kd for androstenedione: 0.13 µM. nih.gov |

Characterization of Enzymes Involved in Sterol Side Chain Degradation

The degradation of the C-17 side chain of sterols, including this compound, is a crucial part of their metabolism in many bacteria and proceeds through a pathway analogous to the β-oxidation of fatty acids. mdpi.com This process involves a series of enzymatic reactions that sequentially shorten the alkyl side chain.

Key enzymes in this pathway have been characterized in microorganisms such as Mycobacterium tuberculosis and Rhodococcus jostii. The initial step involves the activation of the side chain by a coenzyme A (CoA) ligase. This is followed by a dehydrogenation reaction catalyzed by acyl-CoA dehydrogenases (ACADs). For instance, FadE34 from M. tuberculosis and CasC from R. jostii are ACADs that act on steroid CoA esters with 5-carbon side chains. nih.govnih.gov These enzymes are unique in that they contain two fused ACAD domains. nih.gov

Following dehydrogenation, an enoyl-CoA hydratase adds a water molecule across the newly formed double bond. In M. tuberculosis, the heteromeric enoyl-CoA hydratase ChsH1-ChsH2 is involved in this step. asm.org The resulting hydroxylated intermediate is then oxidized by a 3-hydroxyacyl-CoA dehydrogenase.

The final step in the removal of a two- or three-carbon unit is the cleavage of a C-C bond. While thiolases are typically involved in this step in fatty acid β-oxidation, the degradation of the final three-carbon side chain of cholesterol involves a retro-aldol reaction catalyzed by an aldolase (B8822740). In M. tuberculosis, the Ltp2 protein, in complex with a domain of the ChsH2 hydratase, catalyzes this cleavage, producing androst-4-ene-3,17-dione and propionyl-CoA. asm.orgnih.gov This aldolase has an optimal pH of 7.5 and exhibits a Km of 6.54 ± 0.90 µM and a kcat of 159 ± 8.50 s⁻¹ for its substrate. asm.org

| Enzyme | Source Organism | Enzyme Class | Substrate(s) | Function in Side Chain Degradation | Biochemical Properties |

|---|---|---|---|---|---|

| FadE34 | Mycobacterium tuberculosis | Acyl-CoA Dehydrogenase | Steroid-CoA esters with 5-carbon side chains | Dehydrogenation in β-oxidation pathway | Preference for cholesterol-like ring structures. nih.gov |

| CasC | Rhodococcus jostii RHA1 | Acyl-CoA Dehydrogenase | Cholyl-CoA, deoxycholyl-CoA, 3β-hydroxy-5-cholen-24-oyl-CoA | Dehydrogenation in β-oxidation pathway | Similar specificity for various steroid-CoA esters. nih.gov |

| ChsH1-ChsH2 | Mycobacterium tuberculosis | Enoyl-CoA Hydratase | 3-oxo-4,17-pregnadiene-20-carboxyl-CoA | Hydration of the Cα-Cβ double bond | Heteromeric enzyme. asm.org |

| Ltp2 | Mycobacterium tuberculosis | Aldolase | 17-hydroxy-3-oxo-4-pregnene-20-carboxyl-CoA | Cleavage of the final 3-carbon side chain | Optimal pH 7.5; Km = 6.54 µM; kcat = 159 s⁻¹. asm.org |

Synthetic Methodologies for 19 Hydroxycholest 4 En 3 One and Its Analogues in Research

Chemical Synthesis Routes for Academic Study

The chemical synthesis of 19-Hydroxycholest-4-en-3-one for academic research typically starts from readily available steroid precursors like cholesterol. The synthetic challenge lies in the regioselective introduction of a hydroxyl group at the C-19 position and the establishment of the α,β-unsaturated ketone in the A-ring.

One plausible synthetic route begins with the protection of the 3β-hydroxyl group of cholesterol. This is followed by functionalization of the C-19 methyl group, which is known to be less reactive than other positions on the steroid nucleus. This can be achieved through radical-mediated reactions or by using directing groups. Once the 19-hydroxy functionality is introduced, the protected 3β-hydroxyl group is deprotected and then oxidized to a ketone. Subsequent isomerization of the double bond from the B-ring (Δ⁵) to the A-ring (Δ⁴) in conjugation with the ketone yields the final product, this compound.

A variety of oxidizing agents can be employed for the conversion of the 3β-hydroxyl group to the 3-ketone, including pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. nih.gov The subsequent isomerization to the α,β-unsaturated ketone is often acid-catalyzed. nih.gov The purification of the final product is typically achieved through chromatographic techniques such as column chromatography and recrystallization to yield a high-purity compound suitable for research applications. nih.gov

Table 1: Key Chemical Reactions in the Synthesis of this compound

| Step | Reaction Type | Reagents and Conditions | Precursor | Product |

| 1 | Protection of 3β-hydroxyl group | e.g., Acetic anhydride, pyridine | Cholesterol | 3β-acetoxycholest-5-ene |

| 2 | C-19 Hydroxylation | e.g., Radical reaction or enzymatic | 3β-acetoxycholest-5-ene | 3β-acetoxy-19-hydroxycholest-5-ene |

| 3 | Deprotection of 3β-hydroxyl group | e.g., K₂CO₃, methanol | 3β-acetoxy-19-hydroxycholest-5-ene | 19-hydroxycholest-5-en-3β-ol |

| 4 | Oxidation of 3β-hydroxyl group | e.g., PCC, dichloromethane | 19-hydroxycholest-5-en-3β-ol | 19-hydroxycholest-5-en-3-one |

| 5 | Isomerization of double bond | e.g., HCl, ethanol | 19-hydroxycholest-5-en-3-one | This compound |

Microbial Synthesis and Biocatalytic Approaches for Research Material Production

Microbial and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing steroid derivatives. These approaches utilize whole microbial cells or isolated enzymes to perform specific chemical transformations on the steroid scaffold.

The production of this compound via biocatalysis would likely involve a two-step process. The first step is the conversion of cholesterol to cholest-4-en-3-one. This reaction is efficiently catalyzed by the enzyme cholesterol oxidase, which is found in various microorganisms, including species of Rhodococcus and Castellaniella. nih.govresearchgate.net This enzymatic conversion can be performed in aqueous/organic biphasic systems to overcome the low water solubility of cholesterol and facilitate product recovery. nih.gov

The second step would involve the regioselective hydroxylation of the C-19 position of cholest-4-en-3-one. While specific microbial strains that can achieve this transformation on cholest-4-en-3-one to produce this compound are not extensively documented in publicly available research, the microbial hydroxylation of steroids is a well-established field. Various fungi and bacteria are known to possess cytochrome P450 monooxygenases capable of hydroxylating different positions on the steroid nucleus. Screening of microbial collections or genetic engineering of known steroid-hydroxylating enzymes could lead to the development of a biocatalyst for the specific 19-hydroxylation of cholest-4-en-3-one.

Table 2: Potential Biocatalytic Steps for this compound Production

| Step | Biocatalytic Reaction | Enzyme/Microorganism | Substrate | Product |

| 1 | Oxidation and Isomerization | Cholesterol Oxidase (e.g., from Rhodococcus sp.) | Cholesterol | Cholest-4-en-3-one |

| 2 | C-19 Hydroxylation | Putative Cytochrome P450 Monooxygenase | Cholest-4-en-3-one | This compound |

Preparation of Isotopically Labeled Analogues for Metabolic Tracing Studies

Isotopically labeled analogues of this compound are invaluable tools for metabolic tracing studies, allowing researchers to follow the fate of the compound in biological systems. The introduction of stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) into the molecule allows for its detection and quantification by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

The synthesis of deuterium-labeled this compound can be achieved by employing deuterated reagents at specific steps of the chemical synthesis. For instance, using a deuterated reducing agent like sodium borodeuteride (NaBD₄) during the synthesis can introduce deuterium at specific positions. nih.gov Alternatively, base-catalyzed exchange reactions in the presence of deuterium oxide (D₂O) can be used to label specific carbon atoms adjacent to carbonyl groups. nih.gov

For the introduction of ¹³C, the synthesis would require starting from a ¹³C-labeled precursor. nih.gov This can be a more complex and costly approach but provides a stable and unambiguous label for tracing studies. The position of the ¹³C label can be strategically chosen to investigate specific metabolic pathways. For example, labeling the A-ring can provide insights into modifications of this part of the molecule, while labeling the side chain can track its cleavage or modification.

These labeled compounds are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound and for elucidating its mechanism of action at the molecular level.

Analytical Techniques for the Detection and Quantification of 19 Hydroxycholest 4 En 3 One in Research Matrices

Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the separation of 19-Hydroxycholest-4-en-3-one from complex mixtures. These methods are prized for their high resolution and reproducibility. The separation is typically achieved using a reversed-phase column, most commonly a C18 column, which separates compounds based on their hydrophobicity.

A typical HPLC method for the analysis of steroidal compounds like this compound would involve a mobile phase consisting of a mixture of organic solvents, such as acetonitrile (B52724) or methanol, and water. oup.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. The detection of the eluted compound is commonly performed using an ultraviolet (UV) detector, as the α,β-unsaturated ketone chromophore in this compound exhibits strong absorbance at a specific wavelength, typically around 241 nm. oup.comnih.gov

Table 1: Illustrative HPLC Parameters for Sterol Analysis

| Parameter | Typical Value |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-40 °C |

| Detection | UV at 241 nm |

Mass Spectrometry-Based Characterization (e.g., GC-MS, LC-MS/MS)

Mass spectrometry (MS) is an indispensable tool for the characterization and sensitive quantification of this compound. When coupled with a chromatographic separation technique, such as Gas Chromatography (GC) or Liquid Chromatography (LC), it provides a powerful analytical platform.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of sterols, though it often requires derivatization to increase the volatility and thermal stability of the analyte. eurofinsus.com For this compound, the hydroxyl group would typically be derivatized, for example, by silylation. The sample is then introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that can be used for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of steroidal compounds in biological fluids. nih.govnih.gov This technique does not always require derivatization. Following separation by HPLC or UHPLC, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which generates protonated molecules [M+H]+. celerion.com In tandem mass spectrometry (MS/MS), a specific precursor ion (the protonated molecule of this compound) is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), exceptional selectivity and sensitivity can be achieved, allowing for quantification even at very low concentrations. celerion.com

Table 2: Representative LC-MS/MS Parameters for Sterol Quantification

| Parameter | Typical Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]+ |

| Product Ions (m/z) | Specific fragments of the parent molecule |

| Collision Gas | Argon |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance for structural confirmation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. While not typically used for routine quantification due to its lower sensitivity compared to MS, NMR is invaluable for confirming the chemical structure of a synthesized or isolated compound.

¹H NMR (Proton NMR) provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show characteristic signals for the olefinic proton, the protons adjacent to the carbonyl and hydroxyl groups, and the methyl groups of the steroid nucleus and side chain. researchgate.net

¹³C NMR (Carbon-13 NMR) provides information about the different types of carbon atoms in the molecule. The spectrum of this compound would display distinct signals for the carbonyl carbon, the olefinic carbons, the carbon bearing the hydroxyl group, and the various other carbon atoms of the steroid framework. nih.govresearchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure.

Table 3: Predicted ¹³C NMR Chemical Shifts for Cholest-4-en-3-one Backbone (as a reference)

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C-3 | ~199 |

| C-4 | ~124 |

| C-5 | ~171 |

Note: The presence of a hydroxyl group at C-19 would influence the chemical shifts of nearby carbon atoms.

Sample Preparation and Extraction Procedures for Sterol Analysis

Effective sample preparation is a critical step to ensure accurate and reliable analysis of this compound, especially from complex biological matrices. The primary goals of sample preparation are to isolate the analyte from interfering substances, concentrate it, and prepare it in a solvent compatible with the analytical instrument.

Common extraction techniques for sterols include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For sterols, a common approach is to extract the sample with an organic solvent such as ethyl acetate (B1210297), hexane, or a mixture of chloroform (B151607) and methanol. oup.comnih.gov

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique for sample cleanup and concentration. nih.govlipidmaps.org It utilizes a solid sorbent material packed in a cartridge. The sample is loaded onto the cartridge, and interfering compounds are washed away with specific solvents. The analyte of interest is then eluted with a different solvent. For sterol analysis, silica (B1680970) or C18 cartridges are frequently used. lipidmaps.org

Protein Precipitation: For biological samples with high protein content, such as serum or plasma, protein precipitation is a common first step. This is typically achieved by adding a water-miscible organic solvent like acetonitrile or methanol, which denatures and precipitates the proteins. nih.govnih.gov The supernatant, containing the analyte, can then be further purified or directly analyzed.

The choice of extraction method depends on the nature of the sample matrix, the concentration of the analyte, and the subsequent analytical technique to be used. aocs.org

Biological Activities and Mechanistic Studies of 19 Hydroxycholest 4 En 3 One in Non Clinical Models

Substrate Specificity and Role in Microbial Steroid Metabolism

Research into the microbial metabolism of steroids has revealed that 19-Hydroxycholest-4-en-3-one serves as a key intermediate in the biotransformation of more complex sterols by certain microorganisms. One of the pivotal studies in this area involves the bacterium Moraxella sp., which has been shown to metabolize 3β-acetoxy-19-hydroxycholest-5-ene, a related 19-hydroxylated steroid.

In this metabolic pathway, this compound, also referred to as cholest-4-en-19-ol-3-one, is formed as a transient metabolite. researchfloor.org The initial steps of the biotransformation involve the conversion of 3β-acetoxy-19-hydroxycholest-5-ene to cholest-5-en-3β,19-diol, followed by oxidation and isomerization to yield this compound. researchfloor.org This compound is then further metabolized, indicating that it is a recognized substrate for subsequent enzymatic reactions within the microorganism.

The metabolic fate of this compound in Moraxella sp. involves the cleavage of its side chain, a critical step in the degradation of sterols. This process ultimately leads to the formation of C19 steroids, which can then undergo further transformations, including aromatization. researchfloor.org The identification of this compound as an intermediate underscores its importance in the microbial pathways that break down complex sterols into simpler, hormonally active compounds.

The following table summarizes the metabolites identified during the biotransformation of 3β-acetoxy-19-hydroxycholest-5-ene by Moraxella sp., highlighting the position of this compound in this pathway. researchfloor.org

| Precursor Compound | Metabolite | Role of Metabolite |

| 3β-acetoxy-19-hydroxycholest-5-ene | Cholest-5-en-3β,19-diol | Early intermediate |

| 3β-acetoxy-19-hydroxycholest-5-ene | This compound | Key intermediate |

| 3β-acetoxy-19-hydroxycholest-5-ene | Androst-4-en-19-ol-3,17-dione | Downstream intermediate |

| 3β-acetoxy-19-hydroxycholest-5-ene | Estrone (B1671321) | Final product |

Contribution to Steroid Aromatization Pathways in Microorganisms

The presence of a hydroxyl group at the C-19 position of the steroid nucleus is a critical prerequisite for the aromatization of the A-ring, a process that converts androgens to estrogens. In microbial systems, this compound is an important precursor in a pathway that leads to the formation of estrone. researchfloor.org

The proposed pathway in Moraxella sp. suggests that after the formation of this compound, the side chain at C-17 is cleaved to yield androst-4-en-19-ol-3,17-dione. researchfloor.org This C19 steroid then serves as the direct substrate for the aromatization of the A-ring. Time-course experiments have shown that as the concentration of androst-4-en-19-ol-3,17-dione decreases, there is a corresponding increase in the production of estrone, confirming its role as an intermediate in the aromatization process. researchfloor.org

The aromatization is thought to be initiated by the action of a 1,2-dehydrogenase enzyme, which introduces a double bond at the C1-C2 position of the A-ring. researchfloor.org This dehydrogenation is a key step that facilitates the subsequent elimination of the C-19 angular methyl group (as formaldehyde) and the aromatization of the A-ring to form the phenolic ring characteristic of estrogens. researchfloor.org

The pathway can be summarized as follows:

Formation of the Intermediate: this compound is produced from a precursor sterol.

Side-Chain Cleavage: The aliphatic side chain at C-17 is removed to form a C19 steroid, androst-4-en-19-ol-3,17-dione.

Aromatization: The C19 intermediate undergoes a series of enzymatic reactions, likely initiated by a 1,2-dehydrogenase, leading to the formation of estrone.

In Vitro Studies on Enzymatic Interactions (Non-Human Cells/Systems)

While direct in vitro studies utilizing purified enzymes and this compound as a substrate are limited in the available literature, research on related 19-hydroxylated steroids provides valuable insights into the enzymatic mechanisms at play.

In a study using a partially purified 1,2-dehydrogenase from steroid-induced Moraxella sp. cells, it was demonstrated that this enzyme could transform androst-4-en-19-ol-3,17-dione into estrone and formaldehyde. researchfloor.org This in vitro experiment provides direct evidence for the role of a 1,2-dehydrogenase in the aromatization of 19-hydroxylated C19 steroids. The reaction was shown to require an artificial electron acceptor, phenazine (B1670421) methosulfate, which is typical for in vitro assays of dehydrogenases. researchfloor.org

Although the specific substrate in this in vitro study was not this compound, the findings strongly suggest that a similar enzymatic mechanism is responsible for the aromatization of the A-ring in the metabolic pathway where this compound is an intermediate. The substrate specificity of this microbial 1,2-dehydrogenase appears to encompass 19-hydroxylated androstanes, indicating a potential for interaction with other 19-hydroxylated steroids as well.

The following table details the in vitro enzymatic conversion of a related 19-hydroxylated steroid by a partially purified enzyme from Moraxella sp.. researchfloor.org

| Enzyme | Substrate | Product(s) | Cofactor/Electron Acceptor |

| 1,2-Dehydrogenase | Androst-4-en-19-ol-3,17-dione | Estrone, Formaldehyde | Phenazine methosulfate |

Further research with purified enzymes and this compound is necessary to fully elucidate the kinetics and substrate specificity of the enzymatic reactions involved in its metabolism.

Future Research Directions and Emerging Areas for 19 Hydroxycholest 4 En 3 One Research

Discovery of Novel Biotransformation Pathways and Metabolites

The metabolic journey of 19-Hydroxycholest-4-en-3-one within biological systems is not well-defined. Current knowledge primarily focuses on its synthesis, rather than its subsequent conversion into other metabolites. Future research should aim to elucidate these downstream biotransformation pathways, which could reveal novel bioactive compounds or important metabolic regulatory points.

Potential metabolic reactions that warrant investigation include:

Further Hydroxylation: Steroid skeletons are often subject to multiple hydroxylation events. For instance, the analogous compound 7α-hydroxy-4-cholesten-3-one is a key intermediate in bile acid synthesis and is further metabolized by 12α-hydroxylase to form 7α,12α-dihydroxycholest-4-en-3-one. wikipedia.orgwikipedia.org It is plausible that this compound could be a substrate for other cytochrome P450 enzymes, leading to di- or poly-hydroxylated metabolites with unique biological properties.

Dehydrogenation: The introduction of additional double bonds is a common step in steroid metabolism. The parent compound, cholest-4-en-3-one, can be converted to cholesta-1,4-dien-3-one (B1207908) by a Δ1-dehydrogenase. researchgate.net Investigating whether this compound undergoes similar Δ1-dehydrogenation could identify new steroid derivatives.

Side-Chain Cleavage: Microorganisms, particularly from the genus Mycolicibacterium, are known to degrade the C17 side chain of sterols to produce C19 and C22 steroid synthons. researchgate.net Research into whether this compound can be similarly processed would be valuable, potentially yielding 19-hydroxyandrostenedione (19-OH AD), a known intermediate in the aromatase pathway. nih.gov

Lactone Formation: Some fungi can perform Baeyer-Villiger oxidation on the D-ring of C19 steroids to form testololactone, a compound used in cancer therapy. mdpi.com Exploring the possibility of similar enzymatic modifications on this compound could lead to novel steroidal lactones with therapeutic potential.

Exploration of Additional Microbial Strains for Biocatalysis

The biocatalytic production of 19-hydroxylated steroids offers a highly specific and environmentally benign alternative to complex chemical syntheses. researchgate.net While some filamentous fungi have been identified for their C19-hydroxylation capabilities, there is a vast microbial diversity that remains unexplored for this specific and challenging transformation.

Future work should focus on:

Screening Novel Microorganisms: A systematic screening of diverse microbial genera, including fungi, bacteria, and actinomycetes, could identify new strains with superior C19-hydroxylase activity, selectivity, or robustness.

Leveraging Known Steroid Transformers: Many microbial strains are known for their ability to perform other steroid hydroxylations (e.g., at the 11α, 11β, or 16α positions). researchfloor.org These organisms could be investigated for latent C19-hydroxylation activity or serve as hosts for genetic engineering. The heterologous expression of fungal hydroxylase systems in more easily cultivated hosts like yeast (Pichia pastoris, Saccharomyces cerevisiae) or bacteria is a promising strategy to overcome the limitations of using wild-type fungal strains. nih.gov

| Microbial Genus | Known Steroid Transformation Activity | Potential for 19-Hydroxylation Research |

|---|---|---|

| Thanatephorus / Pellicularia | Direct C19-hydroxylation of cortexolone. researchgate.net | Optimization of known strains; isolation of new, more efficient species. |

| Aspergillus / Rhizopus | 11α- and 11β-hydroxylation. researchfloor.org | Screening for minor C19-hydroxylation activity; host for engineered P450 enzymes. |

| Curvularia | 11β- and 16α-hydroxylation. researchfloor.orgnih.gov | Exploring substrate promiscuity for C19 position; source of P450s for engineering. |

| Mycolicibacterium / Rhodococcus | Sterol side-chain cleavage; Δ1-dehydrogenation. researchfloor.orgnih.gov | Engineering strains to incorporate a C19-hydroxylase gene for one-step synthesis from cholesterol. |

| Nocardia / Streptomyces | Source of versatile P450 enzymes for various hydroxylations. nih.govnih.gov | Mining genomes for novel P450s with potential C19-hydroxylase activity. |

Advanced Enzymatic Engineering for Targeted Steroid Transformations

The regio- and stereoselectivity of steroid hydroxylation is primarily governed by cytochrome P450 (CYP) monooxygenases. acs.org Advances in protein engineering provide powerful tools to tailor these enzymes for specific industrial applications, including the efficient synthesis of this compound.

Emerging areas for enzymatic engineering include:

Rational Design and Site-Directed Mutagenesis: With increasing availability of P450 crystal structures, rational design can be employed to modify active site residues. By altering the substrate-binding pocket, it is possible to change the regioselectivity of hydroxylation or enhance the catalytic efficiency for a desired position. For example, mutations in bacterial P450s like CYP105D7 and CYP105D18 have been shown to significantly increase substrate conversion rates or alter hydroxylation positions on the steroid nucleus. nih.govasm.org

Directed Evolution: This strategy involves creating large libraries of enzyme variants and screening for improved properties. Directed evolution has been successfully used to engineer P450BM3 mutants for nearly perfect regioselective hydroxylation of steroids at the C16-position with high activity. acs.org A similar approach could be applied to develop a highly efficient and selective C19-hydroxylase.

| Engineering Strategy | Enzyme Target Example | Objective and Key Findings |

|---|---|---|

| Rational Design (Site-Directed Mutagenesis) | CYP154C5 | Mutant F92A altered regioselectivity, yielding a 21-hydroxylated product in addition to the native 16α-hydroxylation. nih.gov |

| Rational Design (Substrate Access Channel) | CYP105D18 | Mutant F184A showed a significant increase in product formation by modifying a bulky amino acid in the access channel. asm.org |

| Directed Evolution | P450BM3 | Evolved mutants to achieve nearly perfect regio- and diastereoselective hydroxylation of steroids at the C16-position. acs.org |

| Redox Partner Engineering | CYP109B1 | Fused the P450 to reductase domains from other enzymes (P450RhF, P450BM3) to create self-sufficient catalysts. frontiersin.org |

Investigation of Potential Roles in Unexplored Biological Systems

Beyond its role as a synthetic intermediate, this compound may possess intrinsic biological activities that have not yet been explored. Research into its potential physiological or pharmacological functions could open up new therapeutic avenues.

Promising areas for investigation include:

Metabolic Regulation: The parent compound, cholest-4-en-3-one, has been shown to have anti-obesity and lipid-lowering effects, reducing body fat accumulation and serum lipid concentrations in animal models. nih.govnih.gov It is critical to investigate whether the addition of a hydroxyl group at the C19 position modifies or enhances these metabolic activities.

Endocrine and Neurological Functions: Other 19-hydroxylated steroids, such as 19-hydroxyandrostenedione (19-OH AD), are known to be produced during the aromatase reaction in tissues like the brain, ovaries, testes, and adrenal glands. nih.govnih.gov These metabolites are implicated in processes such as brain differentiation, sperm motility, and ovarian function. nih.govnih.gov Future studies should explore whether this compound is endogenously produced and if it plays a role in similar endocrine or neurological pathways.

Biomarker Potential: The analogous compound 7α-hydroxy-4-cholesten-3-one is a well-established serum biomarker for bile acid synthesis and malabsorption. wikipedia.org Research is warranted to determine if this compound or its downstream metabolites are part of an undiscovered metabolic pathway and whether their circulating levels could serve as biomarkers for specific physiological or pathological states.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.